![molecular formula C18H23N7O5 B2929043 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate CAS No. 459783-97-2](/img/structure/B2929043.png)
7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate
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Description
7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate is a useful research compound. Its molecular formula is C18H23N7O5 and its molecular weight is 417.426. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxyethyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cardiovascular Activity : A study synthesized and tested derivatives of this compound for cardiovascular activities, including electrocardiographic, antiarrhythmic, and hypotensive activity. It was found that certain derivatives showed strong prophylactic antiarrhythmic activity and hypotensive activity (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis : Another study focused on the molecular structure of a similar compound, detailing its typical geometry and how its various groups are oriented (Karczmarzyk et al., 1995).
Psychotropic Potential : Research into 8-aminoalkyl derivatives of purine-2,6-dione, including this compound, revealed their potential as 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, displaying anxiolytic and antidepressant properties (Chłoń-Rzepa et al., 2013).
Antihistaminic Activity : A study synthesized derivatives for evaluating antihistaminic activity, finding that some displayed good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).
Antibacterial Activity Against Tuberculosis : A 2020 study aimed at identifying potent inhibitors of Mycobacterium tuberculosis synthesized a series of novel purine linked piperazine derivatives. These compounds were designed to target MurB, disrupting the biosynthesis of peptidoglycan, showing promise as preclinical agents against tuberculosis (Konduri et al., 2020).
properties
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-piperazin-1-ylpurine-2,6-dione;pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.C6H5NO2/c1-16-9-8(10(20)15-12(16)21)18(6-7-19)11(14-9)17-4-2-13-3-5-17;8-6(9)5-2-1-3-7-4-5/h13,19H,2-7H2,1H3,(H,15,20,21);1-4H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICVUBAKTNCANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCNCC3)CCO.C1=CC(=CN=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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